molecular formula C10H7BrClN B13549602 6-Bromo-3-chloro-4-methylisoquinoline

6-Bromo-3-chloro-4-methylisoquinoline

Cat. No.: B13549602
M. Wt: 256.52 g/mol
InChI Key: ZZCSOWGMURNHPI-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-4-methylisoquinoline is an organic compound that belongs to the isoquinoline family. It possesses unique chemical properties and has gained significant attention in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-4-methylisoquinoline typically involves the bromination and chlorination of 4-methylisoquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-4-methylisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Substituted isoquinoline derivatives with various functional groups.

    Oxidation Reactions: Oxidized isoquinoline derivatives.

    Reduction Reactions: Reduced isoquinoline derivatives.

Scientific Research Applications

6-Bromo-3-chloro-4-methylisoquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-4-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloroisoquinoline
  • 4-Methylisoquinoline
  • 3-Chloro-4-methylisoquinoline

Uniqueness

6-Bromo-3-chloro-4-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it valuable for various scientific applications.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-3-chloro-4-methylisoquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-9-4-8(11)3-2-7(9)5-13-10(6)12/h2-5H,1H3

InChI Key

ZZCSOWGMURNHPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CN=C1Cl)Br

Origin of Product

United States

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